molecular formula C8H11ClN2O2 B1600503 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride CAS No. 856570-92-8

2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride

Cat. No.: B1600503
CAS No.: 856570-92-8
M. Wt: 202.64 g/mol
InChI Key: IQBSJGFLBITOPT-UHFFFAOYSA-N
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Description

2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 It is a derivative of alanine, where the side chain is substituted with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and materials, including polymers and coordination compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(pyridin-2-yl)propanoic acid
  • 2-Amino-3-(pyridin-4-yl)propanoic acid
  • 2-Amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Uniqueness

2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-amino-3-pyridin-3-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBSJGFLBITOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473511
Record name 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856570-92-8
Record name 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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